BenchChemオンラインストアへようこそ!

7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline

Regioselective cross-coupling Sequential polyfunctionalization Kinase inhibitor synthesis

7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline uniquely combines four differentiated C–X bonds (C4-Cl, C2-Cl, C6-I, C7-Br, C8-F) on a single quinazoline scaffold, establishing a predictable reactivity hierarchy (C4-Cl > C2-Cl > C6-I ≈ C7-Br ≫ C8-F) that enables up to four sequential, orthogonally selective functionalizations without intermediate protection/deprotection—directly supporting the synthetic strategy disclosed in the Astellas Pharma KRAS G12C patent (US10556906B2). The compound delivers >95% predicted C4 selectivity in SNAr aminations, minimizing regioisomeric byproducts. The pre-installed C8-F serves as a ¹⁹F NMR handle and a placeholder for ¹⁸F PET isotope chemistry. Choose this intermediate when your route demands at least three sequential orthogonal diversifications of the quinazoline core.

Molecular Formula C8HBrCl2FIN2
Molecular Weight 421.82 g/mol
Cat. No. B8228689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline
Molecular FormulaC8HBrCl2FIN2
Molecular Weight421.82 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C(=C1I)Br)F)N=C(N=C2Cl)Cl
InChIInChI=1S/C8HBrCl2FIN2/c9-4-3(13)1-2-6(5(4)12)14-8(11)15-7(2)10/h1H
InChIKeyIEHLGMIULROOSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline – A Polyhalogenated Quinazoline Intermediate for KRAS G12C and Kinase Inhibitor Synthesis


7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline (CAS 2241720-34-1) is a heavily halogenated quinazoline scaffold bearing four distinct halogen substituents at positions 2 (Cl), 4 (Cl), 6 (I), 7 (Br), and 8 (F) [1]. The quinazoline core is a privileged bicyclic framework in medicinal chemistry, forming the structural basis of multiple FDA-approved kinase inhibitors including erlotinib and gefitinib [2]. This specific polyhalogenated derivative serves as a versatile synthetic intermediate whose differentiated halogen reactivity hierarchy enables predictable, sequential functionalization for constructing complex kinase-targeting small molecules, most notably in the G12C mutation KRAS inhibitor chemical series [3].

Why 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline Cannot Be Replaced by Other Halogenated Quinazoline Intermediates


Polyhalogenated quinazoline intermediates are not functionally interchangeable. The specific identity, number, and positional arrangement of halogen atoms dictate both the absolute reactivity and the regiochemical outcome of sequential metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [1]. For example, 2,4-dichloroquinazoline exhibits exclusive C-4 selectivity in Suzuki couplings, whereas 6-bromo-2,4-dichloroquinazoline yields a 3:1 mixture of C-4:C-6 substitution due to competing reactivity at the brominated position [1]. The target compound uniquely combines four electronically differentiated C–X bonds (C–Cl, C–Br, C–I, C–F) across five positions, establishing a predictable reactivity gradient—C4-Cl > C2-Cl > C6-I ≈ C7-Br ≫ C8-F—that enables up to four sequential, orthogonally selective functionalization steps from a single starting material [2]. Substituting a less halogenated or differently halogenated analog collapses this multi-step derivatization logic, forcing redesign of the synthetic route and potentially eliminating access to specific substitution patterns required for target engagement in kinase inhibitor programs [3].

Quantitative Differentiation Evidence for 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline Against Closest Halogenated Quinazoline Analogs


Expanded Sequential Functionalization Capacity: Four Distinct C–X Bonds vs. Three in the Closest Non-Fluorinated Analog

7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline possesses four electronically distinct carbon–halogen bonds suitable for sequential, orthogonal derivatization: C4–Cl (most electrophilic, SNAr/ Suzuki-reactive), C2–Cl (second electrophilic site), C6–I (oxidative addition-competent), C7–Br (cross-coupling-competent), plus C8–F (largely inert under standard coupling conditions, serving as a metabolically stabilizing blocking group). Its closest non-fluorinated analog, 7-Bromo-2,4-dichloro-6-iodoquinazoline (CAS 2771459-71-1), lacks the C8–F substituent, reducing the maximum sequential diversification steps from four to three distinct halogen-based transformations [1]. In the Astellas KRAS G12C inhibitor patent US10556906B2, the target compound was used as starting material for the synthesis of tert-butyl 7-(7-bromo-2-chloro-8-fluoro-6-iodoquinazolin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate, demonstrating selective C4–Cl displacement while retaining Br, I, and F for subsequent elaborations—a selectivity profile unachievable with non-fluorinated or differently halogenated analogs [2].

Regioselective cross-coupling Sequential polyfunctionalization Kinase inhibitor synthesis

Validated Synthetic Utility in KRAS G12C Inhibitor Programs: Direct Patent Evidence of Use as a Key Intermediate

The target compound is explicitly employed as a starting material in the Astellas Pharma KRAS G12C inhibitor patent family (US10556906B2, EP2740729), where it undergoes selective C4–Cl amination to generate advanced intermediates retaining bromine, iodine, and fluorine substituents for subsequent functionalization [1]. In contrast, the simpler analog 2,4-dichloroquinazoline (CAS 87611-00-5)—while also used in kinase inhibitor synthesis—lacks the C6, C7, and C8 halogen handles necessary for constructing the fully elaborated quinazoline cores found in clinical-stage KRAS G12C inhibitors such as ARS-1620 and KS-19 [2]. The published SAR for quinazoline-based KRAS G12C inhibitors demonstrates that substituents at the 6-, 7-, and 8-positions are critical for modulating potency and selectivity; KS-19 achieved an IC50 of 460–870 nM against KRAS G12C-mutated NCI-H358 and NCI-H23 cells with 3- to 27-fold selectivity over other KRAS mutants, a profile that depends on precise substitution geometry accessible only from appropriately halogenated intermediates [2].

KRAS G12C inhibitor Oncology drug discovery Patent-validated intermediate

Differentiated C–X Bond Reactivity Hierarchy: Quantitative Regioselectivity Enabled by Mixed Halogen Identity

The regioselectivity of palladium-catalyzed cross-coupling on polyhalogenated quinazolines is governed by the electronic nature of each C–X bond. Studies on 2,4-dichloroquinazoline demonstrate exclusive C-4 selectivity (>99:1 C4:C2) due to the higher electrophilicity of the C4 position adjacent to the pyrimidine N3 [1]. Introduction of a C6–Br substituent (6-bromo-2,4-dichloroquinazoline) degrades this selectivity to ~3:1 (C4:C6), demonstrating that heavier halogens at the benzenoid ring compete for oxidative addition [1]. The target compound is engineered with a deliberate halogen identity gradient: C4–Cl (fastest SNAr/Suzuki), C2–Cl (second SNAr site), C6–I (most rapid oxidative addition for late-stage coupling), C7–Br (moderate oxidative addition rate), and C8–F (inert to standard Pd catalysis). This staggered reactivity profile—distinct from any single-halogen or dihalogen analog—enables predictable, sequential functionalization without protecting group manipulation. The closest difluoro analog, 7-Bromo-2,4-dichloro-5,8-difluoro-6-iodoquinazoline (CAS 3094056-61-5), introduces an additional electron-withdrawing C5–F that perturbs the electronic environment of the quinazoline core, potentially altering the C4/C2 selectivity ratio and complicating sequential coupling strategies relative to the mono-fluorinated target compound .

Regioselective palladium catalysis Sequential Suzuki-Miyaura coupling Halogen reactivity gradient

Physicochemical Differentiation: Molecular Weight and Lipophilicity Profile Relative to Non-Iodinated and Non-Fluorinated Analogs

The target compound (MW 421.82 g/mol) is significantly heavier than its non-iodinated analog 7-Bromo-2,4-dichloro-8-fluoroquinazoline (hypothetical, MW ~294.9 g/mol) and its non-fluorinated analog 7-Bromo-2,4-dichloro-6-iodoquinazoline (MW 403.83 g/mol, CAS 2771459-71-1) [1]. The presence of iodine contributes approximately 127 mass units and substantially increases van der Waals volume and polarizability relative to bromine or chlorine alone. This heavy atom effect has practical consequences: (a) the compound and its downstream products are more readily detected by LC-MS due to the characteristic isotopic signature of iodine (M:M+2 ≈ 1:1 for Br alone; M:M+2:M+4 pattern with Br+I+Cl2), facilitating reaction monitoring and purity assessment; (b) the increased molecular weight drives higher melting points and altered solubility profiles compared to lighter analogs, affecting crystallization and chromatographic purification protocols; (c) the iodine atom serves as a superior leaving group in late-stage cross-coupling relative to bromine or chlorine, providing a thermodynamic driving force for sequential substitution strategies [2]. The C8–F substituent additionally modulates electron density on the quinazoline core, subtly tuning the reactivity of adjacent positions without introducing a competing cross-coupling site.

Physicochemical property profiling Heavy atom effect Intermediate purification

Commercial Availability with Analytical Certification: Comparative Purity and Documentation Standards

The target compound is commercially available with certified purity specifications and analytical documentation from multiple suppliers. Bidepharm supplies CAS 2241720-34-1 at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the non-fluorinated analog 7-Bromo-2,4-dichloro-6-iodoquinazoline (CAS 2771459-71-1) is typically offered at 98% purity by suppliers such as Leyan (Product No. 1636060), but the 8-fluoro substituent in the target compound introduces additional analytical complexity (¹⁹F NMR signature, distinct HPLC retention time) that serves as an orthogonal identity confirmation absent in non-fluorinated analogs . The availability of ¹⁹F NMR as a secondary identity assay provides an additional layer of batch qualification for the target compound that is unavailable for non-fluorinated comparators, reducing the risk of mis-identification in inventory management. Furthermore, the target compound's recommended storage condition (inert atmosphere, 2–8°C) reflects its manageable stability profile under standard laboratory storage, comparable to other polyhalogenated quinazoline intermediates .

Procurement specification Analytical quality control Batch-to-batch consistency

Optimal Procurement and Application Scenarios for 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline Based on Evidence


Multi-Stage Sequential Derivatization for KRAS G12C Covalent Inhibitor Lead Optimization

Procurement is maximally justified when the synthetic strategy requires at least three sequential, orthogonal functionalizations of the quinazoline core without intermediate protection/deprotection. The target compound's differentiated C4–Cl, C2–Cl, C6–I, and C7–Br bonds—combined with the inert C8–F blocking group—enable a four-stage diversification sequence (e.g., C4 SNAr amination → C2 Suzuki coupling → C6 Sonogashira alkynylation → C7 Suzuki coupling) that is directly precedented in the Astellas Pharma KRAS G12C patent family (US10556906B2) [1]. This scenario is relevant for medicinal chemistry teams pursuing irreversible covalent inhibitors targeting the KRAS G12C switch-II pocket, where the quinazoline C6 and C7 substituents critically modulate the trajectory of the acrylamide warhead toward Cys12.

Parallel Library Synthesis Requiring High-Fidelity C4 Regioselectivity in the First Diversification Step

When constructing focused libraries of 4-aminoquinazoline analogs for kinase selectivity profiling, the target compound's >95% predicted C4 selectivity (vs. 75% for 6-bromo-2,4-dichloroquinazoline) minimizes regioisomeric byproducts that would otherwise necessitate chromatographic separation of structurally similar intermediates [2]. The presence of iodine at C6 serves as a heavy atom anchor for unambiguous LC-MS reaction monitoring across library members, while the C8–F substituent provides a convenient ¹⁹F NMR handle for rapid identity confirmation in parallel synthesis workflows. This application is supported by the regioselectivity principles established by Peng et al. (2010) for polyhalogenated quinazoline systems [2].

Synthesis of ¹⁸F-Labeled Quinazoline PET Tracer Precursors

The C8–F substituent in the target compound provides a structural placeholder that can inform the design of ¹⁸F-labeled analogs for positron emission tomography (PET) imaging applications. Unlike non-fluorinated analogs that require de novo introduction of fluorine via halogen exchange or Balz-Schiemann chemistry, the target compound's pre-installed C8–F enables structure-activity relationship (SAR) exploration at this position during lead optimization, with the understanding that the cold C8–¹⁹F compound serves as the direct synthetic precursor for the hot C8–¹⁸F isotopolog. This scenario leverages the metabolic stability conferred by the C–F bond at the 8-position, a feature documented in the quinazoline kinase inhibitor literature [3].

Procurement for Patent Exemplification and Freedom-to-Operate Synthesis

The target compound is explicitly disclosed and exemplified as a starting material in granted US patent US10556906B2 (Astellas Pharma) for G12C mutation KRAS inhibitors [1]. For organizations conducting freedom-to-operate analyses or designing around existing IP, procurement of the identical intermediate used in the patent enables direct replication of the disclosed synthetic sequences for comparative biological evaluation. The availability of batch-certified material (NMR, HPLC, GC) at 97% purity from reputable suppliers supports the evidentiary standards required for patent challenge or regulatory submission contexts .

Quote Request

Request a Quote for 7-Bromo-2,4-dichloro-8-fluoro-6-iodoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.